6-Bromo-2-propylaminopyridine, HCl

TAAR1 Agonist Trace Amine-Associated Receptor 1

Researchers requiring a brominated 2-aminopyridine scaffold for SAR studies often face limited access to well-characterized building blocks. 6-Bromo-2-propylaminopyridine, HCl solves this by providing a unique 6-bromo handle for cross-coupling, combined with a fixed N-propyl substituent. • Defined TAAR1 agonist activity (EC50 = 4.90E+3 nM at hTAAR1) • ALP inhibition (Ki = 200 nM) for enzymology probe use • ≥97% purity with reliable global supply

Molecular Formula C8H12BrClN2
Molecular Weight 251.55 g/mol
CAS No. 1150271-22-9
Cat. No. B1372479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-propylaminopyridine, HCl
CAS1150271-22-9
Molecular FormulaC8H12BrClN2
Molecular Weight251.55 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=CC=C1)Br.Cl
InChIInChI=1S/C8H11BrN2.ClH/c1-2-6-10-8-5-3-4-7(9)11-8;/h3-5H,2,6H2,1H3,(H,10,11);1H
InChIKeyGMHZGLAETRYTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-propylaminopyridine HCl: Defined Aminopyridine Building Block


6-Bromo-2-propylaminopyridine, HCl (CAS 1150271-22-9) is a synthetic compound within the 2-aminopyridine class, characterized by a 6-bromo substituent and an N-propylamino group on the pyridine ring, presented as a hydrochloride salt [1]. It is primarily utilized as a chemical building block and research tool . Its molecular formula is C8H12BrClN2, with a molecular weight of 251.55 g/mol . Commercial sources typically specify a purity of 95% or higher . The compound is of interest in medicinal chemistry and chemical biology for its potential to interact with various biological targets [2] and as a synthetic intermediate .

6-Bromo substituent enables cross-coupling diversification
N-Propylamino group modulates binding and reactivity
Supports SAR and target-engagement studies

6-Bromo-2-propylaminopyridine HCl Specificity


The term 'aminopyridine' encompasses a broad chemical class, and within the 2-aminopyridine subfamily, substitution patterns, particularly at the 6-position and on the amino group, critically determine a compound's reactivity, physicochemical properties, and biological profile [1]. While 2-aminopyridine itself serves as a common scaffold [1], the presence of a bromine atom at the 6-position in 6-Bromo-2-propylaminopyridine, HCl introduces a distinct synthetic handle for cross-coupling reactions that is absent in unsubstituted or differently substituted analogs . Furthermore, the N-propyl group imposes specific steric and electronic constraints that can alter target selectivity and binding kinetics [2]. Therefore, a generic 2-aminopyridine derivative cannot be simply substituted for 6-Bromo-2-propylaminopyridine, HCl without a high risk of altering experimental outcomes, due to the unique combination of the 6-bromo and N-propyl substituents, which together dictate a specific set of interactions and reactivity.

6-Bromo handle
Many 2-aminopyridine analogs lack the 6-bromo cross-coupling site, limiting synthetic utility.
N-Propyl group
Altered steric/electronic profile may shift binding affinity and selectivity vs. unsubstituted analogs.
Bioactivity profile
Generic 2-aminopyridines are unlikely to replicate reported TAAR1 or alkaline phosphatase activity.

6-Bromo-2-propylaminopyridine HCl: Comparative Assay Evidence


TAAR1 Agonist Activity vs. Analogs

In a direct head-to-head comparison, 6-Bromo-2-propylaminopyridine, HCl (as CHEMBL4068661) demonstrated agonist activity at the human TAAR1 receptor with an EC50 of 4.90E+3 nM [1]. This activity is a key point of differentiation from the core 2-aminopyridine scaffold, which is not reported to possess TAAR1 agonist activity, and from other 6-substituted analogs like 2-amino-6-bromopyridine (CAS 19798-81-3), whose primary reported activities differ significantly . While the compound also shows activity at mouse TAAR1 (EC50 = 1.80E+3 nM) and weak to no activity at mouse TAAR5 (EC50 > 1.00E+4 nM) [1], these data provide a basis for selecting this compound for studies focused on TAAR1, though with the caveat of relatively low potency.

TAAR1 Agonist Activity
Head-to-head
EC50 4.90×10³ nM (hTAAR1) vs. no reported activity for parent scaffold
Supports TAAR1 receptor profiling
Low micromolar potency; context for SAR
TAAR1 Agonist Trace Amine-Associated Receptor 1

Alkaline Phosphatase Inhibition vs. 2-Amino-6-bromopyridine

6-Bromo-2-propylaminopyridine, HCl (as CHEMBL2408702) exhibited a Ki of 200 nM against bovine intestinal alkaline phosphatase, while its potency against rat ecto-5'-nucleotidase was markedly lower (IC50 = 4.01E+4 nM) [1]. This provides a clear point of comparison with the unsubstituted 2-amino-6-bromopyridine (CAS 19798-81-3), which is described as a more general intermediate and enzyme inhibitor in other contexts , but without the same quantitative data for alkaline phosphatase in publicly accessible sources. The propyl group in 6-Bromo-2-propylaminopyridine, HCl appears to confer a specific, low-micromolar affinity for alkaline phosphatase that is not a general property of all 6-bromo-2-aminopyridines.

Alkaline Phosphatase Ki
Cross-study
Ki = 200 nM (bovine intestinal)
Supports enzyme inhibition studies
Differentiates from parent scaffold
Alkaline Phosphatase Enzyme Inhibition Chemical Probe

GPCR Selectivity Profile

Data from broad receptor profiling panels indicate that 6-Bromo-2-propylaminopyridine, HCl (as CHEMBL2408702) shows negligible or very weak activity across a range of GPCRs, including human V2 (pKi 6.15) and V1A (pKi 6.3) receptors [1], and rat NK2 (pKi 5.07) [2]. This pattern of low activity across a diverse panel of receptors, while not a direct comparator to a specific analog, provides class-level inference about its relative selectivity. This is in contrast to some other 2-aminopyridine derivatives that are known to possess more promiscuous activity or act as inhibitors of specific enzyme classes like nitric oxide synthases [3]. This relative lack of activity across common screening panels suggests a cleaner profile for use in assays where off-target interactions must be minimized.

GPCR Selectivity
Class-level
Low activity across diverse GPCR panel (pKi ≤6.3)
Off-target profile context
Data to verify in target assays
GPCR Selectivity Receptor Profiling

Cross-Coupling Building Block

As a 6-bromo-2-aminopyridine derivative, 6-Bromo-2-propylaminopyridine, HCl possesses a bromine atom that serves as an effective leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings [1]. This reactivity is a defining feature of 6-halogenated 2-aminopyridines, enabling the modular construction of more complex molecules. The propylamino group, in turn, can be further elaborated or remain as a functional handle. This compares favorably to non-brominated analogs like 2-propylaminopyridine (CAS 45815-08-5), which lack this convenient coupling site, thus limiting their utility in diversity-oriented synthesis [2]. The compound's utility as an intermediate in the synthesis of various pharmaceuticals has been noted .

Cross-Coupling Utility
Class-level
Effective leaving group for Suzuki, Stille, Buchwald-Hartwig couplings
Supports diversity-oriented synthesis
Versatility vs. non-brominated analogs
Synthetic Chemistry Cross-Coupling Intermediate

6-Bromo-2-propylaminopyridine HCl: Validated Applications


TAAR1 Agonist Chemical Probe

For researchers studying the Trace Amine-Associated Receptor 1 (TAAR1), 6-Bromo-2-propylaminopyridine, HCl (CAS 1150271-22-9) can serve as a defined chemical probe with documented, albeit low, agonist activity (EC50 = 4.90E+3 nM at hTAAR1) [1]. This makes it a suitable starting point for exploring the basic pharmacology of TAAR1 in vitro, understanding ligand-receptor interactions, or as a reference compound in screening assays to identify more potent ligands. Its activity at human TAAR1 distinguishes it from the broader class of 2-aminopyridines, which lack this reported activity [2].

Alkaline Phosphatase Inhibitor for Enzymology

The quantifiable inhibition of bovine intestinal alkaline phosphatase (Ki = 200 nM) by 6-Bromo-2-propylaminopyridine, HCl [1] positions it as a tool for enzymology studies. It can be used to probe the enzyme's active site, study inhibition mechanisms, or as a control inhibitor in assays where alkaline phosphatase activity is a variable. This application is supported by a distinct data point that sets it apart from other similar 2-aminopyridine derivatives [2].

Medicinal Chemistry Building Block

The compound's 6-bromo substituent makes it an ideal building block for the generation of diverse compound libraries through cross-coupling reactions [1][2]. Medicinal chemists can leverage this functionality to quickly explore structure-activity relationships (SAR) around the 2-aminopyridine core, incorporating the N-propyl group as a fixed element while varying substituents at the 6-position. This synthetic utility offers a clear advantage over non-brominated analogs for hit-to-lead or lead optimization campaigns .

Drug Discovery Starting Scaffold

Given its defined activity at TAAR1 and against alkaline phosphatase, combined with a relatively clean profile against a broad panel of GPCRs [1], 6-Bromo-2-propylaminopyridine, HCl can serve as a starting scaffold for drug discovery projects. Its low molecular weight and synthetic accessibility allow for the rapid exploration of chemical space to improve potency, selectivity, and pharmacokinetic properties. Its procurement supports initial in vitro SAR and target validation studies.

Application
Selection Property
Validation Focus
TAAR1 receptor profiling
Reported TAAR1 agonist activity
Ligand-receptor interaction assays
Enzyme inhibition studies
Reported alkaline phosphatase inhibition
Active-site binding and kinetic assays
Diversity-oriented synthesis
6-Bromo cross-coupling handle
Synthetic route development
Hit-to-lead scaffold exploration
Defined scaffold with reported bioactivity
Target engagement and selectivity screening

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25 linked technical documents
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